1,2-Benzisoxazole-3-carboxaldehyde
Overview
Description
1,2-Benzisoxazole-3-carboxaldehyde is a chemical compound . It is also known as Benzo[d]isoxazole-3-carbaldehyde .
Synthesis Analysis
The synthesis of isoxazoles, including this compound, often involves metal-free synthetic routes . The most commonly reported synthesis of isoxazole derivatives is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . There are also synthetic strategies for benzoxazole derivatives using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .Molecular Structure Analysis
The molecular formula of this compound is C8H5NO2 . It contains a benzene-fused isoxazole ring structure .Physical and Chemical Properties Analysis
This compound is a colorless liquid with a density of 1.18 g/cm^3 . Its molar mass is 119.123 g/mol .Scientific Research Applications
Synthesis and Chemical Properties
1,2-Benzisoxazole derivatives are known for their wide range of synthetic and pharmaceutical applications due to their significant biological activities. An efficient synthetic pathway for 1,2-Benzisoxazoles involves the [4 + 1] annulation of N-phenoxyacetamides with aldehydes, facilitated by palladium-catalyzed C–H activation. This method preserves the O–N bonds and has been successfully applied in synthesizing pharmaceutical intermediates, such as risperidone (Duan et al., 2014). Additionally, 1,2-Benzisoxazole derivatives can be synthesized using base-catalyzed cyclization of o-hydroxy ketoximes or its derivatives, highlighting their significant therapeutic properties and importance in creating chemotherapeutic agents (Shastri, 2016).
Biological and Medicinal Applications
Isoxazole and benzisoxazole classes, including 1,2-benzisoxazole-3-carboxaldehyde, are vital in the development of biologically active molecules and as intermediates in medicinal chemistry. Specifically, 3-substituted-1,2-benzisoxazole and its derivatives are potential antipsychotic compounds. For example, Zonisamide, a 1,2-benzisoxazole derivative, is an efficient antiseizure agent, highlighting the compound's relevance in epilepsy treatment (Arava et al., 2011).
Mechanism of Action
While the specific mechanism of action for 1,2-Benzisoxazole-3-carboxaldehyde is not well-documented, benzisoxazole derivatives have been found to exhibit a variety of biological activities. For instance, zonisamide, a synthetic 1,2-benzisoxazole-3-methanesulfonamide, has anticonvulsant properties .
Properties
IUPAC Name |
1,2-benzoxazole-3-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-5-7-6-3-1-2-4-8(6)11-9-7/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFOTUOMXLELAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60472608 | |
Record name | 1,2-Benzisoxazole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60472608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84395-93-7 | |
Record name | 1,2-Benzisoxazole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60472608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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